Lipoxygenin

概要

説明

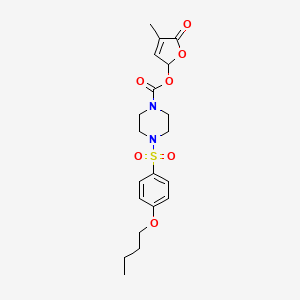

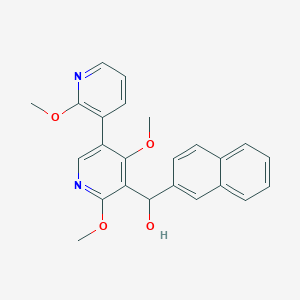

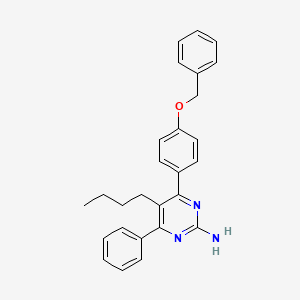

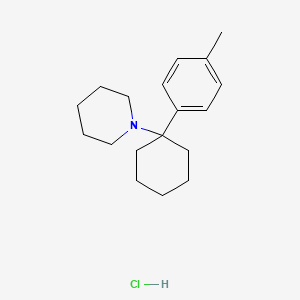

Lipoxygenin is a non-redox type inhibitor of the enzyme 5-lipoxygenase. This compound has been identified as a potent inhibitor of the Wnt signaling pathway, which plays a crucial role in various developmental processes and diseases . This compound is structurally characterized by its 3,5-substituted-2,4-dimethoxypyridine core .

作用機序

リポキシゲニンは、酵素5-リポキシゲナーゼを阻害することによってその効果を発揮します。 この阻害は、β-カテニン-5-リポキシゲナーゼ複合体の形成を阻害し、核内のβ-カテニンと5-リポキシゲナーゼのレベルを低下させることにつながります 。 この阻害は、Wnt、ヘッジホッグ、TGF-β、アクチビンA、BMPシグナル伝達など、いくつかのシグナル伝達経路を阻害します .

類似の化合物:

リポキシゲニンの独自性: リポキシゲニンは、非酸化還元型阻害メカニズムと、複数のシグナル伝達経路を同時に調節する能力によってユニークです 。 他の阻害剤とは異なり、リポキシゲニンはβ-カテニンを直接阻害するのではなく、5-リポキシゲナーゼとの複合体を阻害することによって、その核内レベルを低下させます .

生化学分析

Biochemical Properties

Lipoxygenin catalyzes the hydroperoxidation of polyunsaturated fatty acids (PUFAs) to form oxylipins . . It is known that these enzymes interact with a variety of biomolecules, including other enzymes and proteins, to carry out their functions.

Cellular Effects

The products of this compound activity, the oxylipins, have a wide range of effects on various types of cells and cellular processes. They influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, oxylipins can act as signaling molecules in inflammatory responses.

Molecular Mechanism

This compound exerts its effects at the molecular level through its enzymatic activity. It catalyzes the addition of oxygen to PUFAs in a regio- and stereo-selective manner . This results in the formation of hydroperoxy fatty acids, which can then be further metabolized to produce a variety of bioactive lipids.

Metabolic Pathways

This compound is involved in the metabolism of PUFAs. It interacts with these fatty acids to produce hydroperoxy fatty acids, which are then further metabolized to produce a variety of bioactive lipids . This can have effects on metabolic flux or metabolite levels.

準備方法

合成経路と反応条件: リポキシゲニンの合成には、2,4-ジメトキシピリジンコアの3位と5位の置換が含まれます。 リポキシゲニンの具体的な合成経路と反応条件は、文献では広く報告されていません。 一般的に、置換ピリジンを合成する方法は、求核性芳香族置換反応が用いられ、通常、ハロゲン化ピリジンを原料とし、制御された条件下で様々な求核剤を用います。

工業的製造方法: リポキシゲニンの工業的製造方法は、入手可能な資料には明確に記載されていません。 類似の化合物の大量合成には、収率と純度を最大限に高めるために反応条件を最適化することが多く、連続フロー合成などの手法が用いられ、反応効率を高めるための触媒が使用されます。

化学反応の分析

反応の種類: リポキシゲニンは、その芳香族性のために主に置換反応を起こします。 酸化反応や還元反応にも関与する可能性がありますが、これらの反応はあまり一般的ではありません。

一般的な試薬と条件:

置換反応: 通常、アミン、チオール、アルコキシドなどの求核剤が関与します。

酸化反応: 過酸化水素や他の過酸化物などの試薬が関与する可能性があります。

還元反応: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いて行うことができます。

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 例えば、置換反応は様々な置換ピリジンをもたらす可能性があり、酸化反応と還元反応はピリジン環に結合した官能基を変える可能性があります。

科学的研究の応用

リポキシゲニンは、科学研究においていくつかの重要な応用があります。

化学: 5-リポキシゲナーゼの阻害とその様々なシグナル伝達経路への影響を研究するためのツールとして使用されています.

生物学: Wnt、ヘッジホッグ、TGF-β、アクチビンA、BMPシグナル伝達など、発生シグナル伝達経路における役割を理解するための研究で用いられています.

医学: 5-リポキシゲナーゼとWntシグナル伝達が関与する癌や炎症性疾患などの疾患における潜在的な治療的応用について調査されています.

産業: 5-リポキシゲナーゼとその関連経路を標的とした新規医薬品の開発における潜在的な応用があります。

類似化合物との比較

Uniqueness of this compound: this compound is unique due to its non-redox mechanism of inhibition and its ability to modulate multiple signaling pathways simultaneously . Unlike other inhibitors, this compound does not directly interfere with beta-catenin but instead reduces its nuclear levels by disrupting its complex with 5-lipoxygenase .

特性

IUPAC Name |

[2,4-dimethoxy-5-(2-methoxypyridin-3-yl)pyridin-3-yl]-naphthalen-2-ylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O4/c1-28-22-19(18-9-6-12-25-23(18)29-2)14-26-24(30-3)20(22)21(27)17-11-10-15-7-4-5-8-16(15)13-17/h4-14,21,27H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSVNGDATIGOCLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1C2=C(N=CC=C2)OC)OC)C(C3=CC4=CC=CC=C4C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-pentyl-1H-indazol-3-yl)carbonyl]-L-valine](/img/structure/B3025838.png)

![1-[1-(3-Chlorophenyl)cyclohexyl]-piperidine, monohydrochloride](/img/structure/B3025842.png)

![N-[(1R,2R)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-octanamide-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-d15, (2R,3R)-2,3-dihydroxybutanedioate](/img/structure/B3025847.png)

![[4-(butanoyloxymethyl)phenyl] (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate](/img/structure/B3025848.png)

![4-(5,6-Dimethoxybenzo[b]thiophen-2-yl)-4-oxobutanoic acid](/img/structure/B3025850.png)

![2,4-dihydroxy-3-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-6-pentyl-benzoic acid, methyl ester](/img/structure/B3025857.png)